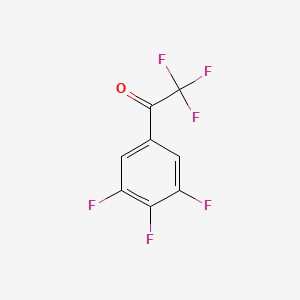

2,2,2,3',4',5'-Hexafluoroacetophenone

Description

2,2,2,3',4',5'-Hexafluoroacetophenone (IUPAC name: 1-(2,3,4,5-tetrafluorophenyl)-2,2,2-trifluoroethanone) is a highly fluorinated acetophenone derivative. Fluorinated acetophenones are critical intermediates in pharmaceuticals, agrochemicals, and advanced materials due to their enhanced stability, lipophilicity, and electron-withdrawing properties .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCOIMRDYLXIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645220 | |

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-68-2 | |

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring of acetophenone using appropriate fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of 2,2,2,3’,4’,5’-Hexafluoroacetophenone may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2,3’,4’,5’-Hexafluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2,3’,4’,5’-Hexafluoroacetophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of fluorinated drugs.

Mechanism of Action

The mechanism of action of 2,2,2,3’,4’,5’-Hexafluoroacetophenone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can affect various biochemical pathways, including enzyme inhibition and protein binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Thermodynamic Data: Joback/Crippen calculations predict gas-phase heat capacities (e.g., 229–280 J/mol×K for tetrafluoroacetophenone) , critical for process optimization in industrial syntheses.

- Functionalization Potential: Ethoxy and methoxy derivatives (e.g., 4'-Ethoxy-pentafluoroacetophenone) demonstrate tunable polarity for solvent or catalyst design .

- Emerging Applications: Fluorinated acetophenones are explored in OLEDs and photovoltaic materials due to their electron-deficient aromatic systems .

Biological Activity

2,2,2,3',4',5'-Hexafluoroacetophenone (HFAP) is a fluorinated aromatic ketone that has gained attention in various fields, including medicinal chemistry and materials science. This compound's unique structure imparts significant biological activity, making it a subject of interest for researchers exploring its potential therapeutic applications. This article reviews the biological activity of HFAP, focusing on its cytotoxicity, antimicrobial properties, and potential mechanisms of action.

Cytotoxicity

HFAP has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that HFAP exhibits significant cytotoxicity against several tumor types, with IC50 values reported in the low micromolar range. For instance, in a study assessing the compound's effects on human breast cancer cells (MCF-7), HFAP demonstrated an IC50 of approximately 5 μM, indicating potent anti-proliferative activity.

Antimicrobial Activity

HFAP has also shown promising antimicrobial properties. Research indicates that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 μg/mL | |

| Escherichia coli | 15 μg/mL | |

| Pseudomonas aeruginosa | 20 μg/mL |

The mechanisms underlying the biological activity of HFAP are multifaceted:

- Membrane Disruption : HFAP may disrupt bacterial cell membranes due to its lipophilic nature, leading to increased permeability and eventual cell death.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

- Reactive Oxygen Species Production : HFAP has been suggested to induce oxidative stress in cells, contributing to its cytotoxic effects.

Study on Cancer Cell Lines

A recent study investigated the effects of HFAP on various cancer cell lines. The researchers found that treatment with HFAP led to increased apoptosis rates as evidenced by flow cytometry analysis. The study concluded that HFAP could be a potential candidate for further development as an anticancer agent due to its ability to induce cell death through apoptosis.

Antimicrobial Study

In another study focusing on antimicrobial properties, HFAP was tested against a panel of clinical isolates. The results indicated that HFAP effectively inhibited the growth of multidrug-resistant strains of bacteria. The study highlighted the potential of HFAP as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.